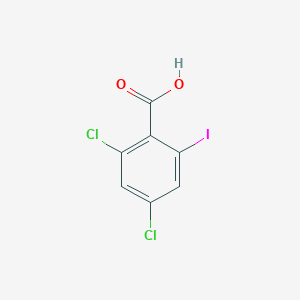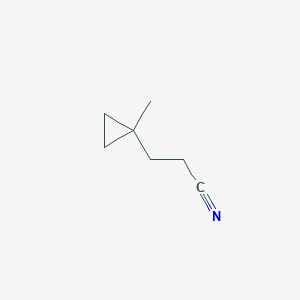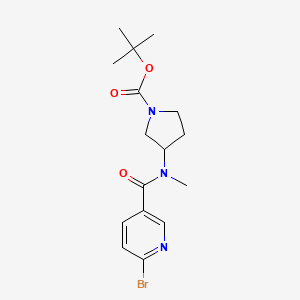
tert-butyl 3-(N-methyl6-bromopyridine-3-amido)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-(N-methyl6-bromopyridine-3-amido)pyrrolidine-1-carboxylate is a complex organic compound with the molecular formula C16H22BrN3O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a pyrrolidine ring, a bromopyridine moiety, and a tert-butyl ester group.
Méthodes De Préparation
The synthesis of tert-butyl 3-(N-methyl6-bromopyridine-3-amido)pyrrolidine-1-carboxylate involves several steps. One common synthetic route includes the reaction of di-tert-butyl dicarbonate with 3-aminopyrrolidine to form tert-butyl 3-aminopyrrolidine-1-carboxylate . This intermediate is then reacted with N-methyl-6-bromonicotinic acid to yield the final product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
tert-Butyl 3-(N-methyl6-bromopyridine-3-amido)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Applications De Recherche Scientifique
tert-Butyl 3-(N-methyl6-bromopyridine-3-amido)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl 3-(N-methyl6-bromopyridine-3-amido)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bromopyridine moiety is known to interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through various biochemical pathways, including inhibition of enzyme activity and disruption of cellular processes.
Comparaison Avec Des Composés Similaires
tert-Butyl 3-(N-methyl6-bromopyridine-3-amido)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-(6-bromopyridine-3-amido)pyrrolidine-1-carboxylate: This compound lacks the N-methyl group, which may affect its biological activity and chemical reactivity.
tert-Butyl 3-aminopyrrolidine-1-carboxylate: This compound does not have the bromopyridine moiety, making it less versatile in certain chemical reactions.
The unique combination of functional groups in this compound makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C16H22BrN3O3 |
|---|---|
Poids moléculaire |
384.27 g/mol |
Nom IUPAC |
tert-butyl 3-[(6-bromopyridine-3-carbonyl)-methylamino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H22BrN3O3/c1-16(2,3)23-15(22)20-8-7-12(10-20)19(4)14(21)11-5-6-13(17)18-9-11/h5-6,9,12H,7-8,10H2,1-4H3 |
Clé InChI |
CGMFLGUYZYCJAK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)N(C)C(=O)C2=CN=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


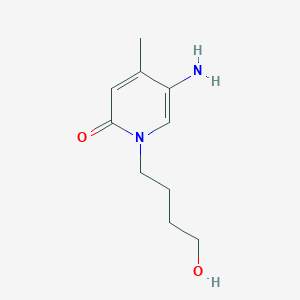
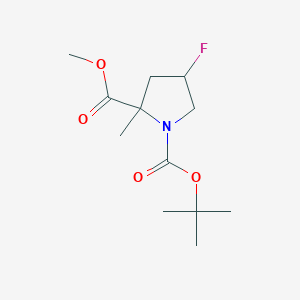
![Ethyl 2,2-difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetate](/img/structure/B13484962.png)
![2-(4-{[(Tert-butoxy)carbonyl]amino}-3-methoxyphenyl)-2-methylpropanoic acid](/img/structure/B13484964.png)

![1-[4-(difluoromethyl)-1-methoxycyclohexyl]methanamine hydrochloride, Mixture of diastereomers](/img/structure/B13484999.png)
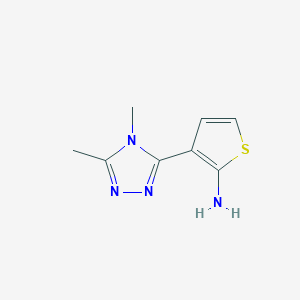

![2,2-Difluoro-2-{2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B13485008.png)
